Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
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Overview
Description
Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a chemical compound with the molecular formula C7H3Cl4NO2. It is a derivative of pyridine, characterized by the presence of four chlorine atoms and a carboxylate ester group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate can be synthesized through the chlorination of methyl pyridine-2-carboxylate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3, 4, 5, and 6 positions of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The reaction conditions, including temperature, pressure, and chlorine concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Oxidation: Oxidative reactions can lead to the formation of more complex pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. The reactions are typically carried out in polar solvents like methanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Reduction: Partially or fully dechlorinated pyridine derivatives.
Oxidation: Oxidized pyridine compounds with additional functional groups.
Scientific Research Applications
Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
- 3,4,5,6-Tetrachloropyridine-2-carbonitrile
- 3,4,5,6-Tetrafluoropyridine-2-carboxylate
Uniqueness
Methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4NO2/c1-14-7(13)5-3(9)2(8)4(10)6(11)12-5/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIFDLNTADZCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C(=C1Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35592-96-2 |
Source
|
Record name | 3,4,5,6-TETRACHLORO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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